Bhpedp

Ovarian Cancer Platinum Resistance Cytocidal Activity

Researchers studying cisplatin-resistant ovarian cancer often face compounds producing only cytostatic effects. Bhpedp (CAS 138230-33-8) delivers cytocidal activity at 2.5 µM in NIH:OVCAR-3 cells (vs. cisplatin IC50 ~8.7 µM). • 3.5-fold higher potency in resistant lines • (S,S)-enantiomer: rapid cytocidal kinetics • Distinct DNA binding via bulky hydroxylated diamine ligand Supplied at ≥98% purity; quote-based ordering.

Molecular Formula C14H16Cl2N2O2Pt
Molecular Weight 510.3 g/mol
CAS No. 138230-33-8
Cat. No. B159359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBhpedp
CAS138230-33-8
Synonyms2-DBHEP
dichloro(1,2-bis(2-hydroxyphenyl)ethylenediamine)platinum II
Molecular FormulaC14H16Cl2N2O2Pt
Molecular Weight510.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O.[Cl-].[Cl-].[Pt+2]
InChIInChI=1S/C14H16N2O2.2ClH.Pt/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18;;;/h1-8,13-14,17-18H,15-16H2;2*1H;/q;;;+2/p-2
InChIKeyRFFDXWRYNQKTML-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Bhpedp Is Differentiated for Cisplatin-Resistant Cancer Research


The compound designated Bhpedp (CAS 138230-33-8), chemically defined as [1,2-bis(2-hydroxyphenyl)ethylenediamine]dichloroplatinum(II), is a chiral platinum(II) complex designed to overcome cisplatin resistance in ovarian and other cancers [1]. Unlike conventional platinum drugs, its structure incorporates a bulky, hydroxylated aromatic diamine ligand, which alters its DNA binding mode, aqueous stability, and cellular uptake profile [2]. The compound exists as separable diastereomers and enantiomers, where the (S,S)-configurated isomer exhibits markedly superior kinetics of tumor cell kill [3]. Its core value proposition lies in its demonstrated ability to produce cytocidal—not merely cytostatic—effects in tumor models that are highly resistant to clinical platinum agents.

Why Generic Platinum Agents Fail as Substitutes for Bhpedp


Procuring a generic platinum agent or a closely related positional isomer such as the 3-hydroxy or 4-hydroxy analogs of BHPEDP is a high-risk substitution in experimental settings. The standard-of-care agent cisplatin exhibits an IC50 of approximately 2,613 ng/mL (roughly 8.7 µM) in the NIH:OVCAR-3 ovarian cancer line, a phenotype characterized by clinical resistance [1]. In contrast, Bhpedp's racemate and enantiomers produce potent cytocidal effects at just 2.5 µM in the same resistant line, while its meso diastereomer is significantly more toxic and less active [2]. Furthermore, the 3-hydroxy and 4-hydroxy positional isomers show a different tumor-type selectivity, being primarily optimized for hormone-dependent mammary carcinomas rather than the cisplatin-resistant ovarian indications for which Bhpedp is optimized [3]. These stereochemical and positional variations cause non-linear changes in hydrolysis kinetics, DNA adduct formation, and ultimately, antitumor efficacy.

Bhpedp Evidence: Differentiation from Cisplatin and Analogs


Superiority Over Cisplatin in Resistant Ovarian Cancer

In the cisplatin-resistant human NIH:OVCAR-3 ovarian cancer cell line, the racemic mixture DL-3-PtCl2 (Bhpedp) produces cytocidal effects at a concentration of 2.5 µM. This is in direct contrast to cisplatin, which has a reported IC50 of roughly 8.7 µM (2613 ng/mL) in the same OVCAR-3 model, a concentration at which the tumor cells are considered highly resistant [1]. The 3.5-fold higher potency of Bhpedp is coupled with a qualitative shift from a cytostatic to a cytocidal mechanism, making it effective where cisplatin fails [2].

Ovarian Cancer Platinum Resistance Cytocidal Activity

Stereochemistry: Active vs. Toxic Diastereomer

Stereochemistry is the single most critical determinant of Bhpedp's therapeutic index. The diastereomer meso-3-PtCl2 is not only markedly less active but also significantly more toxic than the racemic DL-3-PtCl2 across all tested tumor models, including the human MDA-MB231 breast cancer line and the cisplatin-resistant L1210 leukemia [1]. This demonstrates that a simple procurement of the wrong diastereomer would result in experimental failure due to both reduced efficacy and increased systemic toxicity.

Stereochemistry Diastereomer Potency Toxicity Profile

(S,S)-Enantiomer: Fast, Irreversible Cytocidal Activity

The time required for a platinum drug to irreversibly commit a cancer cell to death is a critical pharmacokinetic parameter. For the (S,S)-enantiomer of Bhpedp, designated (-)-3-PtCl2, a short drug incubation of just 3 hours at a concentration of 2.5-5.0 µM is sufficient to produce a complete cytocidal effect after 243 hours in drug-free medium [1]. This is a stark contrast to the longer incubation times typically required for other stereoisomers to achieve the same effect, and it implies superior cellular uptake and/or DNA adduct persistence.

Enantiomer Kinetics Drug Incubation Time Irreversible Cytotoxicity

Stereochemistry-Dependent Hydrolysis Kinetics

The rate of chloride ligand aquation is the activation step for DNA binding and is a primary determinant of a platinum drug's anticancer activity and toxicity. A molecular mechanical and quantum chemical study demonstrated that the thermodynamic stabilities of the meso-, (+)-, and (-)-forms of Bhpedp correlate directly with their rates of hydrolysis [1]. The complete 3-dimensional crystal structure analysis showed that the meso and (S,S) diastereomers crystallize identically with Z=4 and monoclinic symmetry, but with distinct space groups (P2₁/n for the meso form and P2₁ for the (S,S) form), leading to different dimeric packing arrangements that govern their solution reactivity [2].

Chemical Stability Hydrolysis Kinetics Aquation

Bhpedp: High-Value Application Scenarios


Overcoming Cisplatin Resistance in Ovarian Cancer Models

Bhpedp is the compound of choice for experimental protocols that require a cytocidal, rather than cytostatic, effect in NIH:OVCAR-3 and other cisplatin-resistant ovarian cancer models. Its 3.5-fold higher potency compared to cisplatin in resistant lines makes it an essential tool for studying resistance-reversal mechanisms and for preclinical evaluation of new ovarian cancer therapies [1].

Stereochemistry-Dependent Pharmacology of Platinum Drugs

The stark divergence in both antitumor activity and toxicity between the DL racemate and the meso diastereomer, and the rapid cytocidal kinetics of the (S,S)-enantiomer, position Bhpedp as a model system for studying how stereochemistry governs the pharmacology of platinum drugs. This makes it a critical reference compound for academic labs and pharmaceutical R&D groups focused on chiral metal-based therapeutics [2].

Hydrolysis Kinetics and In Vitro Potency

For chemical biology and bioinorganic chemistry research, Bhpedp is a uniquely characterized compound. The existence of a quantitative correlation between its computed thermodynamic stability and its measured hydrolysis rate, underpinned by complete crystal structures, allows researchers to use it as a calibration standard for computational models of platinum drug activation [3].

Benchmarking New Drugs in Resistant Cancer Models

Because Bhpedp has demonstrated a pronounced inhibition of all cisplatin-resistant tumors tested, it serves as a powerful positive control and benchmarking agent for drug discovery programs attempting to develop next-generation agents that can circumvent platinum resistance in ovarian, leukemia, and breast cancer models [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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